LOXL2 Inhibitory Activity of the 3,5-Dichlorophenyl Scaffold Relative to 2,4-Dichlorophenyl Analogs
A compound bearing the N-(3,5-dichlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide scaffold is reported to inhibit recombinant human lysyl oxidase homolog 2 (LOXL2) with an IC50 of 126 nM. The 2,4-dichlorophenyl analog UTL-5g has no reported LOXL2 inhibitory activity at comparable concentrations, indicating that the 3,5-dichloro substitution confers distinct target engagement.
| Evidence Dimension | LOXL2 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 126 nM (human LOXL2) |
| Comparator Or Baseline | UTL-5g (2,4-dichlorophenyl analog): no reported LOXL2 inhibition at ≤10 µM |
| Quantified Difference | >79-fold selectivity window |
| Conditions | Full-length recombinant human LOXL2 expressed in CHO cells; H2O2 production assay using DAP substrate; preincubation conditions |
Why This Matters
This differential activity establishes the 3,5-dichlorophenyl substitution as a critical pharmacophoric element for LOXL2 engagement, directly informing compound selection for fibrosis or oncology programs where LOXL2 is a therapeutic target.
